2-Boc-amino-3-chloro-pyridine-5-boronic acid
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Overview
Description
2-Boc-amino-3-chloro-pyridine-5-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-3-chloro-pyridine-5-boronic acid typically involves multi-step procedures starting from commercially available pyridine derivatives. One common route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Protection: Protection of the amino group with a Boc group.
Halogenation: Introduction of a chlorine atom to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-3-chloro-pyridine-5-boronic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used for deprotection of the Boc group.
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Major Products Formed
Amino-substituted Pyridines: Formed by substitution of the chlorine atom.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Free Amino Pyridines: Formed by deprotection of the Boc group.
Scientific Research Applications
2-Boc-amino-3-chloro-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 2-Boc-amino-3-chloro-pyridine-5-boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes like proteases and kinases .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but lacks the Boc protection and chlorine substitution.
3-Chloro-5-boronic acid pyridine: Similar structure but lacks the Boc protection and amino substitution.
Uniqueness
2-Boc-amino-3-chloro-pyridine-5-boronic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom, which provide additional sites for chemical modification and enhance its versatility in synthetic applications.
Properties
IUPAC Name |
[5-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-7(12)4-6(5-13-8)11(16)17/h4-5,16-17H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNQNIMLKAVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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